molecular formula C5H9ClF3NO3 B2982618 Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride CAS No. 2550997-70-9

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride

Cat. No.: B2982618
CAS No.: 2550997-70-9
M. Wt: 223.58
InChI Key: YBXRQYXCFKBQNL-DFWYDOINSA-N
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Description

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is a compound known for its versatile properties and extensive applications in scientific research. The compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride involves the reaction of methyl acrylate with trifluoromethoxylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, at a temperature range of 0-5°C to ensure the proper formation of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where methyl acrylate and trifluoromethoxylamine are combined with a catalyst to expedite the reaction. The use of continuous flow reactors is also prevalent, allowing for the constant production of the compound with enhanced efficiency and reduced production time.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride can undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form corresponding acids or aldehydes, depending on the oxidizing agent used.

  • Reduction: : It can be reduced to form alcohol derivatives.

  • Substitution: : This compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or hydroxide ions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

From oxidation, the compound forms trifluoromethoxy-containing acids or aldehydes. Reduction reactions yield trifluoromethoxy alcohols, while substitution reactions result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is used as a precursor in the synthesis of more complex organic compounds. Its unique functional groups make it a valuable building block in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential effects on enzymatic reactions and protein interactions. The trifluoromethoxy group often imparts stability and bioavailability to molecules, making it a subject of interest in enzyme inhibitor design.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their effects on neurological pathways and potential use in treating various neurological disorders.

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties enhance the efficacy and stability of the final products.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to bind to these targets, influencing various biochemical pathways. This interaction often results in the modulation of enzymatic activity or receptor signaling, leading to the compound's observed effects.

Comparison with Similar Compounds

Similar compounds include other trifluoromethoxy-containing amino acid derivatives, such as Methyl (2S)-2-amino-3-(trifluoromethoxy)butanoate;hydrochloride and Methyl (2S)-2-amino-3-(trifluoromethoxy)pentanoate;hydrochloride. Compared to these compounds, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is unique in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications. From its synthesis and reaction analysis to its applications in research and industry, this compound continues to be a valuable tool in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXRQYXCFKBQNL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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